molecular formula C11H11NO3 B1327065 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid CAS No. 1018565-99-5

3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

Cat. No. B1327065
M. Wt: 205.21 g/mol
InChI Key: FBNDXNKYPCIUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” is a chemical compound used in scientific research . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 .


Synthesis Analysis

While specific synthesis methods for “3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” were not found, the synthesis of similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, has been reported . These derivatives were synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The InChI code for “3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” is 1S/C11H11NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15) .


Physical And Chemical Properties Analysis

“3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anticonvulsant Activity

A study by El Kayal et al. (2019) developed new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, including 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid. These compounds showed promising anticonvulsant properties, with one derivative identified as a leader compound for further research due to its effectiveness in improving experimental convulsive syndrome rates in mice without impairing motor coordination (El Kayal et al., 2019).

Antimicrobial Activity

Research by Hassanin and Ibrahim (2012) involved the synthesis of new compounds, including 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid derivatives. These compounds were tested for antimicrobial activity, demonstrating their potential in this field (Hassanin & Ibrahim, 2012).

Theoretical and Experimental Analysis

Halim (2018) conducted a theoretical and experimental study on 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid. This research utilized Density Functional Theory (DFT) and Time-Dependent DFT for analyzing the compound's electronic structure, providing insights into its chemical properties and potential applications in various fields (Halim, 2018).

Anti-Inflammatory Properties

Ukrainets et al. (2010) synthesized derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, a compound related to 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid. The study focused on the anti-inflammatory properties of these compounds, highlighting their potential therapeutic applications (Ukrainets et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNDXNKYPCIUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649321
Record name (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

CAS RN

1018565-99-5
Record name (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.